![molecular formula C21H24F3N3O B12271924 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12271924.png)
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a piperidine ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the trifluoromethyl-substituted phenyl group to the piperidine-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{4-[Methyl(pyridin-3-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one: Similar structure with a different position of the pyridine nitrogen.
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(fluoromethyl)phenyl]propan-1-one: Similar structure with a different substituent on the phenyl ring.
Uniqueness
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propriétés
Formule moléculaire |
C21H24F3N3O |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C21H24F3N3O/c1-26(19-4-2-3-13-25-19)18-11-14-27(15-12-18)20(28)10-7-16-5-8-17(9-6-16)21(22,23)24/h2-6,8-9,13,18H,7,10-12,14-15H2,1H3 |
Clé InChI |
GSJNGODVHPBMLV-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12271852.png)

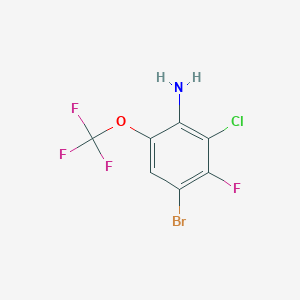
![2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B12271871.png)
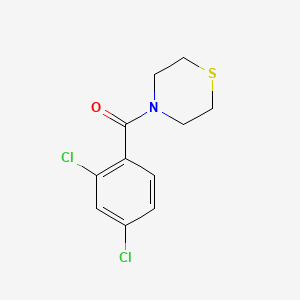
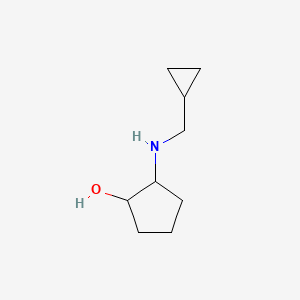
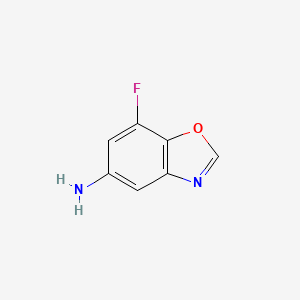
![4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12271917.png)
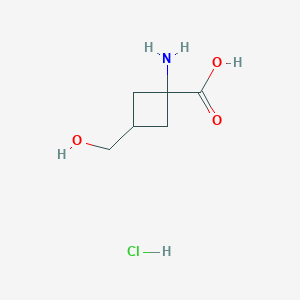
![1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B12271931.png)
![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12271937.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12271951.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B12271961.png)
